molecular formula C5H8N2O2 B2574966 (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol CAS No. 1935375-33-9

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

Cat. No. B2574966
CAS RN: 1935375-33-9
M. Wt: 128.131
InChI Key: WMFTYDDHGNYDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of appropriate precursors, followed by desulfurization or intramolecular rearrangement . The exact method can vary depending on the specific substituents and the desired oxadiazole isomer .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Medicinal Applications

Oxadiazoles, including “(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol”, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have shown potential in various medicinal applications:

Anticancer: Oxadiazoles have shown potential as anticancer agents . They have been tested against various human tumor cell lines .

Vasodilator: These compounds have also been used as vasodilators .

Anticonvulsant: Oxadiazoles have shown potential as anticonvulsant agents .

Antidiabetic: They have also been used in the treatment of diabetes .

High-Energy Molecules

Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They can be utilized as high energy molecules or energetic materials .

Agricultural Applications

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Antifungal Activity

Oxadiazoles have shown antifungal activities against Colletotrichum orbiculare, Botrytis cinerea and Rhizoctonia solani .

Bioavailability

The in silico results indicated that the compounds agree to the Lipinski rules of the five and theoretically, the designed compounds were presenting a positive oral bioavailability .

Miscellaneous Applications

Apart from the above-mentioned applications, oxadiazoles have other miscellaneous applications . The variation in the properties of oxadiazoles allows these molecules to be utilized as ionic salts, and pharmaceutical compounds .

Mechanism of Action

The mechanism of action of oxadiazoles can vary depending on their specific structure and the biological target. Some oxadiazoles have been found to induce apoptosis in cancer cells, potentially through the activation of caspase 3 .

Safety and Hazards

The safety and hazards associated with oxadiazoles can vary depending on their specific structure. Some oxadiazoles may be harmful if inhaled, swallowed, or in contact with skin . They may also cause serious eye irritation .

Future Directions

Oxadiazoles have shown potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . Future research may focus on designing and synthesizing new oxadiazole derivatives with improved properties and activities .

properties

IUPAC Name

(4-ethyl-1,2,5-oxadiazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-4-5(3-8)7-9-6-4/h8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFTYDDHGNYDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NON=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

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